2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
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Overview
Description
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an aromatic aldehyde compound featuring a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Formation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, EtOH
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reduction: 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
Uniqueness
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-5-10(13-14)9-4-2-3-8(7-15)11(9)12/h2-7H,1H3 |
InChI Key |
KOPOSRCPINBJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2F)C=O |
Origin of Product |
United States |
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